Ethyl 4-vinylbenzoate

概述

描述

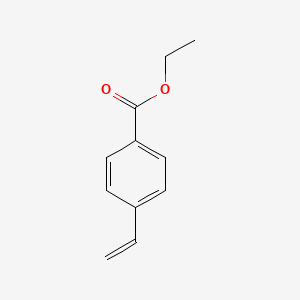

Ethyl 4-vinylbenzoate is an organic compound with the molecular formula C11H12O2This compound is characterized by the presence of a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis .

准备方法

Ethyl 4-vinylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-vinylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane as a solvent can result in high yields of this compound .

化学反应分析

Ethyl 4-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, and nitric acid or sulfuric acid for substitution reactions. Major products formed from these reactions include ethyl 4-ethylbenzoate, 4-nitroethylbenzoate, and 4-chloroethylbenzoate .

科学研究应用

Polymer Chemistry

1.1 Synthesis of Polymers

Ethyl 4-vinylbenzoate is primarily utilized as a monomer in the synthesis of polymers. It can undergo radical polymerization to form poly(this compound), which possesses desirable mechanical and thermal properties. The polymerization process can be initiated through various methods, including thermal, photochemical, or chemical initiators, allowing for control over the molecular weight and distribution of the resulting polymer .

1.2 Copolymerization

EVB can be copolymerized with other vinyl monomers to enhance the functionality and properties of the resulting materials. For instance, copolymerization with acrylics can improve adhesion and flexibility in coatings and adhesives. Research has demonstrated that copolymers containing EVB exhibit improved thermal stability and mechanical strength compared to homopolymers .

Material Science

2.1 Production of Functional Materials

In material science, this compound is used to create functional materials such as hydrogels and nanocomposites. These materials have applications in drug delivery systems, sensors, and biomaterials due to their biocompatibility and tunable properties. For example, hydrogels synthesized from EVB can be engineered for controlled release of therapeutic agents .

2.2 Coatings and Adhesives

The incorporation of EVB into coatings enhances their durability and resistance to environmental factors. Its use in adhesives improves bonding strength while maintaining flexibility, making it suitable for various applications in construction and automotive industries .

Analytical Chemistry

3.1 Fluorescent Probes

this compound has been explored as a component in fluorescent probes for detecting specific analytes such as ozone (O₃). The compound's reactivity allows it to participate in selective reactions that produce measurable fluorescence changes, facilitating sensitive detection methods in environmental monitoring and biological studies .

3.2 Spectroscopic Applications

In spectroscopic applications, EVB serves as a model compound for studying reaction mechanisms and kinetics due to its well-defined structure and reactivity patterns. This helps researchers understand more complex chemical systems through comparative analysis .

Case Studies

作用机制

The mechanism of action of ethyl 4-vinylbenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it can act as a substrate that undergoes transformation to form various products. The vinyl group can participate in addition reactions, while the ester group can undergo hydrolysis to form the corresponding acid and alcohol .

相似化合物的比较

Ethyl 4-vinylbenzoate can be compared with other similar compounds, such as:

Ethyl benzoate: Lacks the vinyl group, making it less reactive in certain types of reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

4-Vinylbenzoic acid: Contains a carboxylic acid group instead of an ester group, making it more acidic and reactive in certain conditions.

This compound is unique due to the presence of both the vinyl and ester groups, which provide a combination of reactivity and stability that is useful in various applications.

生物活性

Ethyl 4-vinylbenzoate (C11H12O2) is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

This compound is synthesized through the Fischer esterification of 4-vinyl benzoic acid with ethanol. The compound features a vinyl group attached to a benzoate structure, which is pivotal for its biological activity. Its chemical structure is illustrated below:

Antimicrobial Properties

Numerous studies have reported the antimicrobial activities of this compound against various bacterial strains. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, which are significant pathogens in clinical settings .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Clostridium difficile | Effective |

| Escherichia coli | Moderate |

| Salmonella enterica | Moderate |

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human colon adenocarcinoma cells (Caco-2). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although the exact pathways remain under investigation .

Case Study: this compound in Cancer Research

A study evaluated the cytotoxic effects of this compound on Caco-2 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed, including chromatin condensation and membrane blebbing.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in bacterial metabolism and replication, which contributes to its antibacterial properties .

- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, possibly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Safety and Toxicity

While this compound shows promise in antimicrobial and anticancer applications, safety assessments are crucial. Current literature suggests that it has a relatively low toxicity profile; however, further studies are needed to establish comprehensive safety data for therapeutic use .

属性

IUPAC Name |

ethyl 4-ethenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSXJBCEIBVGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446363 | |

| Record name | ethyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-43-7 | |

| Record name | ethyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。